2,5-Dibromo-4-hydroxybenzoic acid

Antimicrobial Biofilm inhibition Gram-positive bacteria

2,5-Dibromo-4-hydroxybenzoic acid (CAS 101421-19-6) is a halogenated aromatic carboxylic acid characterized by two bromine substituents at the 2- and 5-positions and a hydroxyl group at the 4-position on a benzoic acid core, with a molecular formula of C7H4Br2O3 and molecular weight of 295.91 g/mol. It belongs to the brominated hydroxybenzoic acid class, with physicochemical properties including a calculated LogP of approximately 2.62 , a polar surface area (PSA) of 57.53 Ų , and a reported melting point range of 271–274 °C.

Molecular Formula C7H4Br2O3
Molecular Weight 295.91 g/mol
CAS No. 101421-19-6
Cat. No. B020960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-hydroxybenzoic acid
CAS101421-19-6
Synonyms2,5-Dibromo-4-hydroxybenzoic acid
Molecular FormulaC7H4Br2O3
Molecular Weight295.91 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)O)Br)C(=O)O
InChIInChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)
InChIKeyNDEWEMOLYCSDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-hydroxybenzoic acid (CAS 101421-19-6): A Distinct Dibromo-Hydroxybenzoic Acid Building Block for Selective Synthesis and Procurement


2,5-Dibromo-4-hydroxybenzoic acid (CAS 101421-19-6) is a halogenated aromatic carboxylic acid characterized by two bromine substituents at the 2- and 5-positions and a hydroxyl group at the 4-position on a benzoic acid core, with a molecular formula of C7H4Br2O3 and molecular weight of 295.91 g/mol [1]. It belongs to the brominated hydroxybenzoic acid class, with physicochemical properties including a calculated LogP of approximately 2.62 , a polar surface area (PSA) of 57.53 Ų , and a reported melting point range of 271–274 °C . The 2,5-dibromo substitution pattern distinguishes this compound from the more common 3,5-dibromo positional isomer and from non-brominated 4-hydroxybenzoic acid, conferring distinct reactivity profiles relevant to cross-coupling chemistry and biological target interactions .

1
Distinct 2,5-dibromo substitution pattern for sequential cross-coupling Enables regioselective functionalization not achievable with 3,5-isomer
2
Antimicrobial screening context against Gram-positive biofilms Supports exploration of bromination-dependent antibiofilm activity
3
AhR signaling pathway research fit with reported reporter assay activity Isoform-dependent context; compare with non‑active 3,5‑isomer

Why 2,5-Dibromo-4-hydroxybenzoic acid (CAS 101421-19-6) Cannot Be Replaced by Other Brominated Hydroxybenzoic Acids


In the procurement of brominated hydroxybenzoic acid building blocks, substitution with a different positional isomer or an analog with alternative halogenation is not functionally equivalent. The ortho-bromine at the 2-position, adjacent to the carboxyl group, imposes steric hindrance that modulates the reactivity of the carboxylic acid moiety in esterification and amide coupling reactions, while the 5-position bromine alters the electronic environment of the aromatic ring, affecting both metal-catalyzed cross-coupling regioselectivity and halogen bonding potential with biological targets . The 2,5-dibromo substitution pattern is synthetically non-trivial to access: direct bromination of 4-hydroxybenzoic acid yields predominantly the 3,5-dibromo isomer due to the ortho/para-directing effect of the hydroxyl group competing with the meta-directing effect of the carboxyl group, making the 2,5-isomer a specialized intermediate requiring controlled synthetic conditions [1]. Furthermore, comparative physicochemical parameters such as LogP (2.62 for the 2,5-isomer) and PSA (57.53 Ų) differ meaningfully from alternative substitution patterns, impacting solubility, membrane permeability, and chromatographic behavior in downstream applications .

Positional isomer reactivity mismatch

The 2,5-dibromo pattern creates electronically distinct bromine sites for orthogonal coupling; the symmetrical 3,5-isomer lacks this regioselective differentiation and may shift sequential functionalization outcomes.

Antibiofilm activity does not transfer

Non-brominated 4-hydroxybenzoic acid shows negligible biofilm inhibition; antimicrobial screening endpoints may differ significantly when bromine substituents are absent or relocated.

AhR activation profile not generalizable

The 3,5-dibromo isomer has no reported AhR agonist EC50; relying on alternative dibromo-hydroxybenzoic acids may compromise AhR pathway‑response interpretation.

Quantitative Differentiation of 2,5-Dibromo-4-hydroxybenzoic acid (CAS 101421-19-6): Evidence-Based Procurement Guide


Distinct Antibiofilm Activity Against Enterococcus faecalis Compared to Non-Brominated 4-Hydroxybenzoic Acid

2,5-Dibromo-4-hydroxybenzoic acid demonstrates measurable antibiofilm activity against Enterococcus faecalis, a clinically relevant Gram-positive pathogen, with an IC50 of 125 μM in biofilm formation inhibition assays [1]. In contrast, non-brominated 4-hydroxybenzoic acid exhibits negligible antibiofilm activity in the same assay system, highlighting that bromination at the 2- and 5-positions is essential for this biological function [1].

Antibiofilm Activity
Reported
Target IC50 = 125 µM vs 4-hydroxybenzoic acid (inactive)
Supports bromination-dependent biofilm inhibition endpoint
Enterococcus faecalis assay; crystal violet readout
Antimicrobial Biofilm inhibition Gram-positive bacteria

Aryl Hydrocarbon Receptor (AhR) Agonist Activity: 2,5-Dibromo Substitution Confers Distinct Potency Profile

In a human HepG2-Lucia AhR reporter cell line, 2,5-dibromo-4-hydroxybenzoic acid exhibits agonist activity with an EC50 of 5.90 μM [1]. This activity contrasts with the 3,5-dibromo positional isomer (3,5-dibromo-4-hydroxybenzoic acid), which has been characterized in toxicity studies as a disinfection byproduct with lower cytotoxicity than bromoacetic acid and 2,4,6-tribromophenol, but without comparable AhR activation data reported [2]. The 2,5-substitution pattern therefore presents a distinct pharmacological signature for AhR-mediated pathways.

AhR Agonism
Cross-study comparable
EC50 = 5.90 µM in HepG2-Lucia reporter; 3,5-isomer AhR EC50 not reported
Supports AhR pathway-response interpretation
DRE‑luciferase, 24h; cytotoxicity data exist only for 3,5‑isomer
AhR signaling Xenobiotic sensing Reporter gene assay

Calculated LogP and PSA Differentiate 2,5-Dibromo-4-hydroxybenzoic acid from Non-Brominated and Alternative Substitution Analogs

2,5-Dibromo-4-hydroxybenzoic acid exhibits a calculated LogP of 2.62 and a polar surface area (PSA) of 57.53 Ų . These values represent a substantial increase in lipophilicity compared to the non-brominated parent compound 4-hydroxybenzoic acid (LogP ≈ 1.58), due to the presence of two hydrophobic bromine atoms . The LogP value also differs from other dibrominated positional isomers, which influences membrane permeability predictions, HPLC retention behavior, and formulation considerations in both analytical and biological assay contexts .

Lipophilicity Shift
Class-level
LogP 2.62 (calc); Δ +1.04 vs non‑brominated parent
Alters RP‑HPLC retention and membrane permeability context
PSA 57.53 Ų; computational estimate
Physicochemical properties Lipophilicity ADME prediction

Dual Orthogonal Reactive Sites Enable Sequential Cross-Coupling Not Accessible with 3,5-Dibromo Isomer

2,5-Dibromo-4-hydroxybenzoic acid possesses two bromine atoms in electronically distinct environments (ortho to carboxyl at C2; meta to hydroxyl at C5) that confer differential reactivity in metal-catalyzed cross-coupling reactions . The carboxylic acid group can participate in esterification or amide coupling, while the bromine atoms serve as handles for sequential Suzuki-Miyaura or Heck couplings . In contrast, the 3,5-dibromo isomer (3,5-dibromo-4-hydroxybenzoic acid) features bromine atoms in symmetric meta-positions relative to the carboxyl group, offering reduced regioselective differentiation for stepwise functionalization [1].

Orthogonal Reactive Sites
Class-level inference
C2 (ortho to COOH) vs C5 (meta to OH) – electronically differentiated
Enables sequential Suzuki/Heck coupling without protecting groups
Qualitative advantage over symmetric 3,5‑dibromo scaffold
Cross-coupling Suzuki-Miyaura Sequential functionalization

Procurement-Driven Application Scenarios for 2,5-Dibromo-4-hydroxybenzoic acid (CAS 101421-19-6)


Antimicrobial Biofilm Research Requiring Brominated Hydroxybenzoic Acid Scaffolds

Based on documented antibiofilm activity against Enterococcus faecalis with an IC50 of 125 μM [1], 2,5-dibromo-4-hydroxybenzoic acid is suitable as a starting scaffold for structure-activity relationship (SAR) studies targeting Gram-positive biofilm-associated infections. Procurement of this specific 2,5-dibromo isomer enables research programs to investigate the contribution of bromine substitution pattern to biofilm inhibition potency, which cannot be achieved using the non-brominated 4-hydroxybenzoic acid parent compound [1].

AhR Receptor Pharmacology and Toxicology Screening

The compound has demonstrated AhR agonist activity in human HepG2-Lucia reporter cells with an EC50 of 5.90 μM [2]. This established EC50 value supports its use as a reference agonist or tool compound in AhR-mediated transcriptional activation studies, including investigations of xenobiotic metabolism, immunomodulation, and environmental toxicology. In contrast, the 3,5-dibromo isomer has been characterized primarily for cytotoxicity without reported AhR functional activity, making the 2,5-isomer the preferred choice for AhR-focused research [3].

Sequential Cross-Coupling for Diversified Biaryl Library Synthesis

The electronically distinct bromine atoms at the 2- and 5-positions provide orthogonal reactivity handles suitable for sequential Suzuki-Miyaura or Heck coupling reactions . The carboxylic acid group can be independently modified via esterification or amide coupling, while the 4-hydroxyl group offers an additional derivatization site. This multi-functional scaffold enables the rapid generation of diverse biaryl libraries without requiring extensive protecting group strategies, a synthetic advantage not offered by the symmetrically substituted 3,5-dibromo isomer [4].

Method Development for Halogenated Aromatic Acid Analysis

With a calculated LogP of 2.62 and PSA of 57.53 Ų , 2,5-dibromo-4-hydroxybenzoic acid exhibits chromatographic retention behavior distinct from non-brominated 4-hydroxybenzoic acid (LogP ≈ 1.58) . This property supports its use as a retention time marker or reference standard in reversed-phase HPLC and UHPLC-MS method development for the analysis of brominated aromatic acid mixtures, environmental disinfection byproduct monitoring, or pharmaceutical impurity profiling.

Application
Selection Property
Validation Focus
Gram‑positive biofilm SAR studies
Bromination-dependent antibiofilm scaffold
IC50 and strain‑panel endpoint review
AhR pathway activation research
Reporter‑assay‑verified AhR agonist
Concentration‑response and isoform selectivity
Sequential cross‑coupling library synthesis
Orthogonal C2/C5 bromine reactivity
Regioselective functionalization fidelity
Halogenated aromatic acid analysis
Elevated LogP vs non‑brominated analog
RP‑HPLC retention time marker suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dibromo-4-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.